2-Hydroxymethyl Olanzapine

Vue d'ensemble

Description

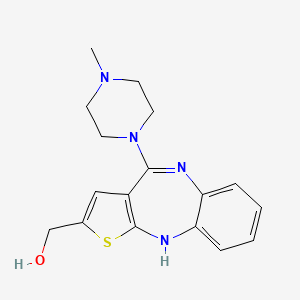

La 2-Hydroxy-Méthylolanzapine est un dérivé du médicament antipsychotique atypique olanzapine. Elle est identifiée comme un nouveau produit de dégradation de l’olanzapine et présente des propriétés biochimiques uniques qui en font un sujet d’intérêt dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 2-Hydroxy-Méthylolanzapine implique l’hydroxylation de l’olanzapine. Ce processus peut être réalisé par le biais de diverses réactions chimiques, notamment l’utilisation d’enzymes spécifiques telles que le cytochrome P450, en particulier l’enzyme CYP2D6 . Les conditions de réaction impliquent généralement des environnements contrôlés pour garantir la stabilité et la pureté du composé.

Méthodes de production industrielle : La production industrielle de la 2-Hydroxy-Méthylolanzapine peut impliquer une synthèse chimique à grande échelle utilisant des techniques avancées telles que la chromatographie liquide haute performance pour garantir la pureté et l’efficacité du composé .

Analyse Des Réactions Chimiques

Enzymatic Formation and Metabolic Pathways

2-Hydroxymethyl olanzapine is generated via the CYP2D6 isoenzyme , which catalyzes the hydroxylation of olanzapine’s methyl group at the 2-position. This reaction represents a phase I metabolic pathway, producing a hydroxylated derivative that retains partial pharmacological activity .

Key Reaction Steps:

-

Substrate Binding : Olanzapine binds to CYP2D6’s active site.

-

Oxidative Hydroxylation : The enzyme introduces a hydroxyl group (-OH) to the methyl group at the 2-position of olanzapine.

-

Product Release : this compound dissociates from CYP2D6, entering systemic circulation.

| Parameter | Details |

|---|---|

| Enzyme | CYP2D6 |

| Reaction Type | Oxidation |

| Tissue Localization | Liver |

| Co-Factors | NADPH, molecular oxygen |

Genetic Variability in Metabolism

CYP2D6 exhibits significant genetic polymorphism, leading to interindividual variability in this compound production:

| CYP2D6 Genotype | Phenotype | Metabolic Impact |

|---|---|---|

| Normal (e.g., *1/*2) | Extensive metabolizer | High this compound formation |

| Poor (e.g., *3/*4) | Reduced activity | Lower metabolite levels |

| Ultra-rapid | Enhanced activity | Excessive metabolite generation |

These variations influence olanzapine’s therapeutic efficacy and toxicity risk .

Secondary Metabolic Reactions

After hydroxylation, this compound undergoes further phase II metabolism:

-

Glucuronidation : Mediated by UGT1A4, forming a water-soluble conjugate for renal excretion .

-

Sulfation : Rarely observed, but potential sulfotransferase (SULT)-mediated modifications may occur.

Stability and Reactivity

-

pH Sensitivity : Stable in neutral conditions but degrades under strongly acidic/basic environments.

-

Oxidative Stability : Susceptible to further oxidation under high oxidative stress, forming quinone-like intermediates .

Clinical and Pharmacological Implications

Applications De Recherche Scientifique

Metabolism and Formation

2-Hydroxymethyl Olanzapine is formed through the metabolic degradation of olanzapine. Studies have shown that olanzapine undergoes substantial instability, leading to the formation of various degradants, including 2-OH-OLZ, particularly in aqueous solutions . The presence of ascorbic acid has been found to inhibit the degradation process, thereby affecting the concentration of this metabolite .

Therapeutic Monitoring

Research indicates that monitoring plasma levels of olanzapine and its metabolites, including this compound, can be crucial for therapeutic drug monitoring (TDM). A study involving child and adolescent psychiatric patients demonstrated that steady-state serum concentrations of olanzapine and its metabolites correlate with clinical outcomes . This correlation suggests that 2-OH-OLZ may play a role in determining therapeutic efficacy and safety in patients.

Case Studies and Reports

Several case studies have highlighted the clinical implications of olanzapine and its metabolites. For instance, a case report documented a patient who developed rhabdomyolysis after starting olanzapine treatment. This adverse reaction was linked to pharmacogenetic factors, emphasizing the importance of personalized medicine in optimizing treatment regimens . Such findings underscore the need for further exploration into how this compound might interact with individual patient profiles.

Stability and Degradation Studies

Research has focused on the stability of olanzapine and its metabolites under various conditions. It was found that this compound forms more readily in specific environments, indicating that storage conditions could significantly affect drug efficacy during treatment .

Clinical Implications of Metabolite Levels

A study examining serum levels of olanzapine and its metabolites in pediatric patients revealed important insights into how these levels relate to treatment outcomes. The findings suggested that maintaining optimal levels of both olanzapine and this compound could be critical for effective management of psychiatric symptoms .

Mécanisme D'action

Le mécanisme d’action de la 2-Hydroxy-Méthylolanzapine implique son interaction avec divers récepteurs neuronaux, notamment les récepteurs de la dopamine (D1, D2, D3, D4), les récepteurs de la sérotonine (5HT2A, 5HT2C, 5HT3, 5HT6), les récepteurs adrénergiques alpha-1, les récepteurs de l’histamine (H1) et de multiples récepteurs muscariniques . Ces interactions modulent l’activité des neurotransmetteurs, ce qui conduit à ses effets thérapeutiques dans le traitement des troubles psychiatriques .

Composés similaires :

Olanzapine : Le composé parent dont est dérivée la 2-Hydroxy-Méthylolanzapine.

Clozapine : Un autre antipsychotique atypique avec une structure et un mécanisme d’action similaires.

Quetiapine : Partage des applications thérapeutiques et des interactions réceptorielles similaires.

Unicité : La 2-Hydroxy-Méthylolanzapine est unique en raison de son hydroxylation spécifique, qui modifie ses propriétés biochimiques et réduit la probabilité d’interactions médicamenteuses par rapport à l’olanzapine . Cela en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Comparaison Avec Des Composés Similaires

Olanzapine: The parent compound from which 2-Hydroxy-Methylolanzapine is derived.

Clozapine: Another atypical antipsychotic with a similar structure and mechanism of action.

Quetiapine: Shares similar therapeutic applications and receptor interactions.

Uniqueness: 2-Hydroxy-Methylolanzapine is unique due to its specific hydroxylation, which alters its biochemical properties and reduces the liability toward drug-drug interactions compared to olanzapine . This makes it a valuable compound for further research and potential therapeutic applications.

Activité Biologique

2-Hydroxymethyl olanzapine is a significant metabolite of olanzapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with olanzapine treatment.

Overview of Olanzapine and Its Metabolites

Olanzapine is primarily metabolized in the liver, yielding several metabolites, including this compound and N-desmethyl olanzapine. These metabolites play a role in the pharmacokinetics and pharmacodynamics of the drug, influencing its efficacy and safety profile. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which contribute to the formation of this compound as a minor pathway .

Pharmacological Profile

Receptor Affinity:

Olanzapine exhibits high affinity for various neurotransmitter receptors, including:

- Dopamine Receptors (D1-D4)

- Serotonin Receptors (5-HT2A/C, 5-HT3/6)

- Adrenergic Receptors (alpha 1)

- Histamine Receptors (H1)

- Muscarinic Receptors (M1-2, M4-5)

The pharmacological activity of this compound is closely related to these receptor interactions. While it has lower potency compared to olanzapine itself, it may still contribute to the overall therapeutic effects and side effects observed in patients .

Table 1: Receptor Affinity of Olanzapine and Its Metabolites

| Receptor Type | Olanzapine Affinity (Ki) | This compound Affinity |

|---|---|---|

| D1 | ≤100 nM | Not specified |

| D2 | High | Not specified |

| 5-HT2A | High | Not specified |

| H1 | Moderate | Not specified |

| M1 | Moderate | Not specified |

Case Studies

-

Adverse Effects and Pharmacogenetics:

A case study reported a patient who developed rhabdomyolysis after being treated with olanzapine. Pharmacogenetic testing indicated a homozygous mutation for CYP2D6*4, suggesting that individual metabolic differences can significantly impact drug safety profiles. The presence of this compound in serum was noted during the patient's treatment, indicating its potential role in adverse reactions . -

Monitoring Drug Levels:

A retrospective study involving elderly patients demonstrated that therapeutic drug monitoring could optimize olanzapine dosing. The study highlighted variations in serum levels of olanzapine and its metabolites, including this compound, suggesting that regular monitoring could help mitigate risks associated with metabolic disorders .

Biological Activity Insights

Oxidative Stress Response:

Research indicates that this compound may influence cellular responses to oxidative stress differently than its parent compound. In vitro studies showed that cells treated with olanzapine exhibited enhanced activation of MAPK pathways under oxidative stress conditions, while treatments with other antipsychotics did not show similar effects . This suggests that this compound may have unique properties affecting cell survival and apoptosis.

Table 2: Effects of Olanzapine on Oxidative Stress Response

| Treatment | MAPK Activation | Apoptosis Rate |

|---|---|---|

| Olanzapine | Increased | Lower |

| This compound | Not Specified | Not Specified |

Propriétés

IUPAC Name |

[4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDIERBPQFAFSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431692 | |

| Record name | 2-Hydroxymethyl Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174756-45-7 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174756-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY-290411 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxymethyl Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-290411 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB3TH928Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.